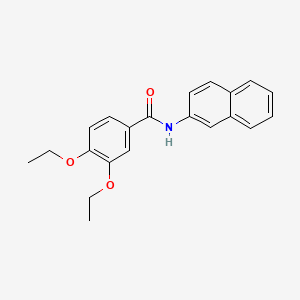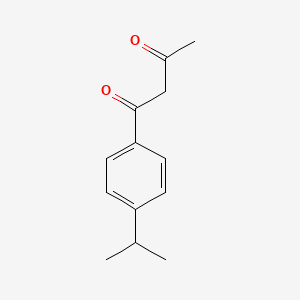
1-(4-isopropylphenyl)-1,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylphenyl)-1,3-butanedione, also known as IPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPD belongs to the family of chalcones, which are widely known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropylphenyl)-1,3-butanedione is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, 1-(4-isopropylphenyl)-1,3-butanedione forms a complex with the metal ion, which results in a change in the fluorescence properties of the compound. This change can be measured and used to quantify the amount of copper present in a sample.
Biochemical and Physiological Effects:
1-(4-isopropylphenyl)-1,3-butanedione has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood, and further research is needed to determine its potential toxicity and side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-isopropylphenyl)-1,3-butanedione in laboratory experiments is its high selectivity for copper ions. This makes it a useful tool for the detection and quantification of copper in biological samples. However, one limitation of using 1-(4-isopropylphenyl)-1,3-butanedione is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on 1-(4-isopropylphenyl)-1,3-butanedione. One area of interest is the development of new fluorescent probes based on the structure of 1-(4-isopropylphenyl)-1,3-butanedione. These probes could be used for the detection of other metal ions or biomolecules in biological samples.
Another area of research is the investigation of 1-(4-isopropylphenyl)-1,3-butanedione as a potential therapeutic agent for the treatment of bacterial and fungal infections. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent antimicrobial activity, and further research is needed to determine its potential as a new class of antimicrobial agents.
Conclusion:
In conclusion, 1-(4-isopropylphenyl)-1,3-butanedione, or 1-(4-isopropylphenyl)-1,3-butanedione, is a chemical compound with unique properties and potential applications in various fields of science. Its high selectivity for copper ions makes it a useful tool for the detection and quantification of copper in biological samples, and its potent antimicrobial activity makes it a promising candidate for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action and potential toxicity of 1-(4-isopropylphenyl)-1,3-butanedione, as well as its potential applications in other areas of science.
Métodos De Síntesis
The synthesis of 1-(4-isopropylphenyl)-1,3-butanedione involves the condensation of 4-isopropylacetophenone with acetylacetone. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 81-83°C.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenyl)-1,3-butanedione has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(4-isopropylphenyl)-1,3-butanedione has been shown to selectively bind to copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples.
In addition, 1-(4-isopropylphenyl)-1,3-butanedione has also been investigated for its antibacterial and antifungal properties. Studies have shown that 1-(4-isopropylphenyl)-1,3-butanedione exhibits potent activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOASHSDXBBUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359311 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
CAS RN |
29681-96-7 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)


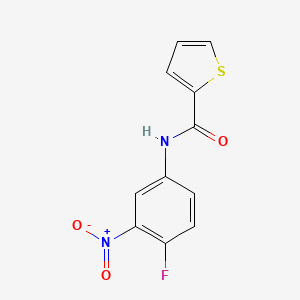
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
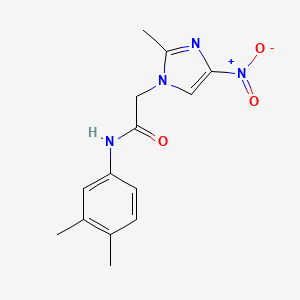
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
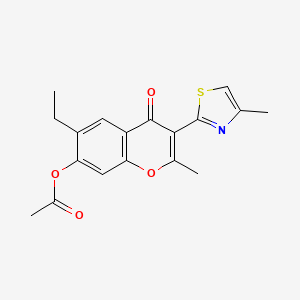
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
